2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate chemical properties
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate
Introduction
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate, also known by its common name triethylene glycol monomethacrylate (TEGMA), is a hydrophilic monomer with a range of applications in polymer chemistry, particularly in the development of biomaterials. Its unique structure, featuring a polymerizable methacrylate group and a flexible, hydrophilic triethylene glycol chain, imparts desirable properties such as water solubility and biocompatibility to the resulting polymers. This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and potential biological interactions of this versatile monomer, aimed at researchers, scientists, and drug development professionals.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate |
| Synonyms | Triethylene glycol monomethacrylate, TEGMA |
| CAS Number | 2351-42-0 |
| Molecular Formula | C10H18O5 |
| Molecular Weight | 218.25 g/mol |
Physicochemical Properties
A summary of the key physicochemical properties of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate is presented below. These properties are crucial for its handling, processing, and application in various formulations.
| Property | Value | Reference |
| Appearance | Colorless liquid | |
| Boiling Point | >200 °C (decomposes) | |
| Density | 1.07 g/cm³ at 25 °C | |
| Refractive Index | 1.462 at 25 °C | |
| Viscosity | 15-25 cP at 25 °C | |
| Solubility | Miscible with water and common organic solvents |
Spectral Data
Spectroscopic data is essential for the identification and characterization of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate.
¹H NMR Spectroscopy (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.12 | s | 1H | =CH₂ (cis to C=O) |
| 5.58 | s | 1H | =CH₂ (trans to C=O) |
| 4.29 | t, J=4.8 Hz | 2H | -C(=O)O-CH₂- |
| 3.75-3.60 | m | 10H | -O-CH₂-CH₂-O- and -CH₂-OH |
| 1.94 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 167.4 | C=O |
| 136.1 | =C(CH₃)₂ |
| 125.9 | =CH₂ |
| 72.5, 70.6, 70.3, 69.1, 64.1, 61.6 | -CH₂- (ethylene glycol units) |
| 18.3 | -CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3450 (broad) | O-H stretch |
| 2920, 2870 | C-H stretch (aliphatic) |
| 1720 | C=O stretch (ester) |
| 1635 | C=C stretch (alkene) |
| 1160 | C-O stretch (ester and ether) |
Experimental Protocols
Synthesis
Two primary methods for the synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate are direct esterification and transesterification.
Direct Esterification of Triethylene Glycol with Methacrylic Acid
This method involves the reaction of triethylene glycol with methacrylic acid in the presence of an acid catalyst.
Materials:
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Triethylene glycol (1.0 mol)
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Methacrylic acid (1.0 mol)
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p-Toluenesulfonic acid (catalyst, 0.02 mol)
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Hydroquinone (polymerization inhibitor, 0.1 g)
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Toluene (solvent)
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add triethylene glycol, methacrylic acid, p-toluenesulfonic acid, hydroquinone, and toluene.
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Heat the mixture to reflux (approximately 110-120 °C).
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Continuously remove the water formed during the reaction using the Dean-Stark trap.
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Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
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Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Transesterification of Methyl Methacrylate with Triethylene Glycol
This alternative synthesis route involves the reaction of methyl methacrylate with triethylene glycol.
Materials:
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Methyl methacrylate (1.0 mol)
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Triethylene glycol (1.2 mol, slight excess)
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Potassium carbonate (catalyst)
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Hydroquinone (polymerization inhibitor)
Procedure:
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Combine methyl methacrylate, triethylene glycol, potassium carbonate, and hydroquinone in a round-bottom flask equipped with a distillation setup.
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Heat the mixture to a temperature that allows for the distillation of the methanol byproduct (around 65-70 °C).
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Continue the reaction until the evolution of methanol ceases.
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After cooling, filter the mixture to remove the catalyst.
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The excess triethylene glycol and any remaining methyl methacrylate can be removed by vacuum distillation to yield the desired product.
Purification
The crude 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate is typically purified by vacuum distillation.
Procedure:
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Set up a vacuum distillation apparatus.
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Place the crude product in the distillation flask.
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Apply a vacuum and gently heat the flask.
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Collect the fraction that distills at the appropriate boiling point and pressure. The pure product is a colorless, viscous liquid.
Biological Interactions and Signaling Pathways
While research on the specific biological effects of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate is ongoing, studies on its close analogue, triethylene glycol dimethacrylate (TEGDMA), provide valuable insights. TEGDMA, a common component in dental resins, has been shown to leach from polymerized materials and interact with surrounding biological tissues.
Cellular Effects of TEGDMA
Studies have indicated that TEGDMA can induce cellular stress responses, including the generation of reactive oxygen species (ROS). This oxidative stress can, in turn, trigger various signaling pathways leading to cellular responses such as inflammation, apoptosis (programmed cell death), and inhibition of mineralization processes in dental applications.
Potential Signaling Pathway Involvement
The cellular response to TEGDMA-induced oxidative stress is thought to involve the activation of mitogen-activated protein kinase (MAPK) pathways, which are critical in regulating cell proliferation, differentiation, and apoptosis. The diagram below illustrates a potential signaling cascade initiated by TEGDMA.
Caption: Potential signaling pathway activated by TEGDMA exposure.
It is important to note that the biological effects of the monomethacrylate may differ from the dimethacrylate due to differences in reactivity and cross-linking ability. Further research is needed to elucidate the specific signaling pathways affected by 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate.
Applications in Drug Development and Research
The hydrophilic nature and biocompatibility of polymers derived from 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate make them attractive for various biomedical applications.
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Hydrogels for Drug Delivery: Its ability to form hydrogels allows for the encapsulation and controlled release of therapeutic agents.
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Tissue Engineering Scaffolds: The monomer can be used to create biocompatible scaffolds that support cell growth and tissue regeneration.
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Dental Materials: As a hydrophilic comonomer, it can be incorporated into dental composites and adhesives to improve their properties.
The workflow for developing a hydrogel-based drug delivery system using this monomer is outlined below.
Caption: Workflow for hydrogel-based drug delivery system development.
Conclusion
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate is a valuable monomer for the synthesis of hydrophilic and biocompatible polymers. Its well-defined chemical properties and versatile reactivity make it a key component in the development of advanced materials for drug delivery, tissue engineering, and other biomedical applications. Understanding its synthesis, purification, and potential biological interactions is crucial for its effective and safe utilization in research and development. Further investigation into its specific biological signaling pathways will provide a more complete picture of its biocompatibility and potential therapeutic applications.
